
3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is a complex organic compound that features a chromenone core substituted with a bromofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and chromenone rings in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Bromination of Furan: The furan ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated furan is then coupled with the chromenone core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand the interaction of chromenone derivatives with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chlorofuran-2-yl)-2-hydroxy-4H-chromen-4-one
- 3-(5-Methylfuran-2-yl)-2-hydroxy-4H-chromen-4-one
- 3-(5-Nitrofuran-2-yl)-2-hydroxy-4H-chromen-4-one
Comparison
Compared to its analogs, 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propiedades
Fórmula molecular |
C13H7BrO4 |
|---|---|
Peso molecular |
307.10 g/mol |
Nombre IUPAC |
3-(5-bromofuran-2-yl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H7BrO4/c14-10-6-5-9(17-10)11-12(15)7-3-1-2-4-8(7)18-13(11)16/h1-6,15H |
Clave InChI |
DGBGVNIVXRPPFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(O3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



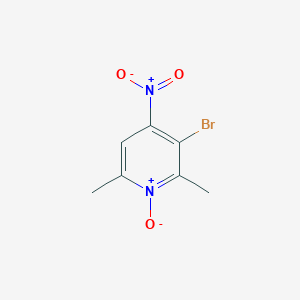
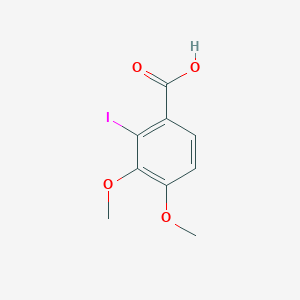



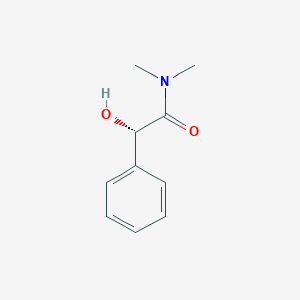
![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
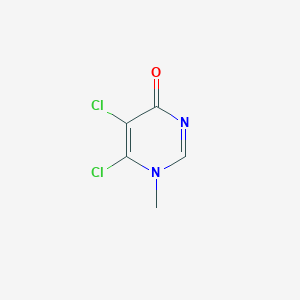
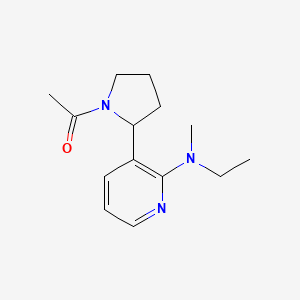

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
